molecular formula C17H16FN5O B12030496 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]propanehydrazide CAS No. 478632-04-1

3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]propanehydrazide

Cat. No.: B12030496
CAS No.: 478632-04-1
M. Wt: 325.34 g/mol
InChI Key: KDJPXTUOJYNCES-XDHOZWIPSA-N
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Description

3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety, a fluorophenyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]propanehydrazide typically involves the following steps:

    Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the intermediate with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the benzotriazole moiety, potentially leading to the formation of amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Medicine: Investigated for its potential as an anti-cancer agent and in the treatment of other diseases.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can interact with metal ions, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]propanehydrazide
  • 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-bromophenyl)ethylidene]propanehydrazide

Uniqueness

The presence of the fluorophenyl group in 3-(1H-benzotriazol-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]propanehydrazide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substituents.

Properties

CAS No.

478632-04-1

Molecular Formula

C17H16FN5O

Molecular Weight

325.34 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C17H16FN5O/c1-12(13-6-8-14(18)9-7-13)19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9H,10-11H2,1H3,(H,21,24)/b19-12+

InChI Key

KDJPXTUOJYNCES-XDHOZWIPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)F

Origin of Product

United States

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